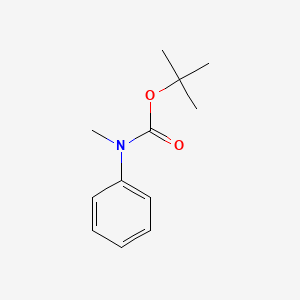

Tert-butyl N-methyl-N-phenylcarbamate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-methyl-N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)13(4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLRWXBZOPUEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl N Methyl N Phenylcarbamate and Analogues

Direct Synthesis Strategies

Direct synthesis strategies represent the most conventional and straightforward methods for the formation of tert-butyl carbamates from appropriate amine precursors. These methods are widely employed due to their reliability and the commercial availability of the necessary reagents.

Reaction of N-methylaniline with tert-Butyl Dicarbonate (B1257347) or Chloroformates

The reaction of a secondary amine, such as N-methylaniline, with di-tert-butyl dicarbonate ((Boc)₂O) is a cornerstone method for the preparation of tert-butoxycarbonyl (Boc) protected amines. derpharmachemica.com This method is extensively used for the protection of amine functional groups during multi-step organic syntheses due to the stability of the resulting N-Boc moiety under various conditions and its facile removal under mildly acidic conditions. derpharmachemica.commychemblog.com

The reaction typically involves treating the amine with (Boc)₂O in the presence of a base. For secondary aromatic amines like N-methylaniline, the reaction with di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine (DMAP) in a solvent like acetonitrile (B52724) can be highly efficient. researchgate.net Research has shown that in the case of N-methylaniline, an unstable carbamic-carbonic anhydride (B1165640) intermediate is formed rapidly, which then converts to the final N-Boc product. researchgate.net The choice of solvent and catalyst can influence the reaction's outcome and yield. For instance, polar solvents favor the formation of the anhydride intermediate. researchgate.net Various catalysts and conditions have been developed to optimize this N-tert-butoxycarbonylation, often achieving excellent yields in short reaction times, sometimes even under solvent-free conditions. derpharmachemica.comorgchemres.org

An alternative, though less common due to the reagent's instability, is the use of tert-butyl chloroformate. This reagent is highly reactive and suitable for the protection of amino groups but must be prepared shortly before use and handled with care due to potential contamination with phosgene (B1210022). researchgate.net

| Amine | Reagent | Catalyst/Base | Solvent | Conditions | Yield | Reference |

| N-methylaniline | (Boc)₂O | DMAP | Acetonitrile | 20 h | 98% | researchgate.net |

| Aniline (B41778) | (Boc)₂O | Amberlite-IR 120 | Solvent-free | 1 min, r.t. | ~100% | derpharmachemica.com |

| Pyrrolidine | (Boc)₂O | Triethylamine | Dichloromethane (B109758) | 1 h, r.t. | 100% | mychemblog.com |

| Various amines | (Boc)₂O | B(OSO₃H)₃/SiO₂ | Solvent-free | <20 min, r.t. | Excellent | orgchemres.org |

Carbonylation Routes to Carbamate (B1207046) Formation

Carbonylation reactions provide another direct pathway to carbamates by introducing a carbonyl group between an amine and an alcohol moiety. These methods can involve various carbonyl sources, including carbon monoxide (CO), phosgene, or their equivalents. researchgate.netnih.gov Traditional methods often relied on highly toxic reagents like phosgene. researchgate.netnih.gov

Modern approaches focus on safer alternatives. Oxidative carbonylation of amines and reductive carbonylation of nitroaromatics are prominent examples. nih.gov These reactions typically require a catalyst, often based on noble metals like palladium, platinum, ruthenium, or rhodium, and are frequently conducted under high pressure. For example, the synthesis of N-aryl carbamates can be achieved through the carbonylation of amines, a method that has been explored as an alternative to phosgene-based processes. nih.gov While effective, these methods can be limited by the need for high-pressure equipment and expensive catalysts.

Advanced Synthetic Approaches

Advanced synthetic methods have been developed to overcome the limitations of traditional carbamate synthesis, offering milder reaction conditions, higher selectivity, and broader substrate scope.

Metal-Catalyzed Coupling Reactions for N-aryl Carbamate Formation

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for forming C-N bonds, including those in N-aryl carbamates. researchgate.net Palladium and nickel catalysts are particularly prominent in this area.

An efficient palladium-catalyzed synthesis of N-aryl carbamates has been developed involving the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduacs.orgorganic-chemistry.org In this process, an aryl isocyanate intermediate is generated in situ and subsequently trapped by the alcohol to yield the desired carbamate. acs.orgorganic-chemistry.org This methodology is versatile, allowing for the synthesis of a wide range of carbamate products, including important protecting groups, from readily available starting materials. mit.eduacs.org

Nickel-catalyzed reactions have also emerged as a valuable strategy. Nickel catalysts can be used for the amination of aryl carbamates, demonstrating broad scope with respect to both the amine and carbamate coupling partners. nih.gov Furthermore, domino reactions employing nickel catalysts have been designed for the one-pot synthesis of N-(hetero)aryl carbamates from alcohols and in situ generated (hetero)aryl isocyanates. researchgate.net

| Coupling Partners | Catalyst System | Key Features | Reference |

| Aryl chlorides/triflates, Sodium cyanate, Alcohols | Palladium catalyst (e.g., Pd₂(dba)₃ with a specific ligand) | In situ generation of aryl isocyanate; broad substrate scope. | acs.orgorganic-chemistry.org |

| Aryl carbamates, Amines | Nickel catalyst (e.g., Ni(cod)₂) | Broad scope for both coupling partners; useful for sequential cross-coupling. | nih.gov |

| Phenols, Cyanate salts, Alcohols | Nickel catalyst | Domino reaction; activation of phenolic C-O bond. | researchgate.net |

Transition-Metal Free Methodologies

In response to the cost and potential toxicity of transition metals, metal-free approaches to N-aryl carbamate synthesis have gained significant attention. These methods often rely on organocatalysis or unique reaction pathways that circumvent the need for a metal catalyst.

A notable example is the chemo- and site-selective formation of N-aryl carbamates from cyclic organic carbonates and aromatic amines. northeastern.eduscispace.com This reaction proceeds under very mild, ambient conditions using triazabicyclodecene (TBD), an inexpensive and effective organocatalyst. northeastern.eduscispace.com The mechanism is believed to involve a proton-relay process mediated by the catalyst, overcoming the challenge posed by the low nucleophilicity of aromatic amines. northeastern.edu

Other transition-metal-free strategies include the synthesis of N-aryl carbazoles via the ladderization of fluorinated oligophenylenes, a process involving subsequent nucleophilic substitutions. rsc.org Additionally, straightforward protocols have been developed from O-aryl carbamates through directed ortho-lithiation reactions, followed by cyclization, to produce complex heterocyclic structures without the use of transition metals. mdpi.com A copper-catalyzed, but more broadly transition-metal-free relevant concept, involves the cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates under mild conditions. organic-chemistry.org

Green Chemistry Approaches to Carbamate Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In carbamate synthesis, this often involves replacing toxic reagents like phosgene with benign alternatives such as carbon dioxide (CO₂). nih.govrsc.orgresearchgate.net

The direct utilization of CO₂ as a C1 building block is a highly attractive, sustainable approach. researchgate.net The reaction of CO₂, amines, and alcohols can produce various carbamates in a halogen-free manner. rsc.org This process typically involves the nucleophilic attack of an amine on CO₂ to form a carbamic acid or its salt, which is then coupled with an electrophile, often derived from the alcohol. nih.govresearchgate.net This three-component coupling can be facilitated by reagents like cesium carbonate. organic-chemistry.org These methods are environmentally friendly and compatible with a wide range of amines. organic-chemistry.org The use of CO₂ is advantageous due to its non-toxic, non-flammable nature and its status as a renewable resource. nih.gov

Optimization of Reaction Conditions and Yields

The successful synthesis of tert-butyl N-methyl-N-phenylcarbamate and its analogues is highly dependent on the careful optimization of several reaction parameters, including the choice of solvent, temperature, pressure, and the selection of appropriate catalysts and reagents.

The solvent plays a critical role in the N-alkylation of carbamates, influencing reaction rates and yields by affecting the solubility of reactants, the stabilization of transition states, and the activity of catalysts. For the N-alkylation of carbamates, polar aprotic solvents are often favored.

Research on the synthesis of related carbamates has shown that solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and toluene (B28343) can significantly impact the outcome of the reaction. For instance, in a study on the synthesis of various N-alkyl carbamates, a combination of cesium carbonate (Cs2CO3) and tetrabutylammonium (B224687) iodide (TBAI) in DMF at room temperature was found to be highly efficient. While some literature suggests that polar enolizable solvents like acetonitrile can be effective, other combinations of bases and solvents such as DMF, tetrahydrofuran (B95107) (THF), tert-butanol (B103910) (tBuOH), and methanol (B129727) (MeOH) have resulted in uncontrolled reactions or deprotection.

In the synthesis of methyl N-phenyl carbamate from phenylurea and methanol, a related transformation, solvent choice was also critical. The use of toluene, benzene, or anisole (B1667542) as a solvent increased the conversion and selectivity compared to using methanol as both a reactant and a solvent. Conversely, using a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO) led to a significant decrease in both conversion and selectivity. rsc.org Higher activity in some carbamate syntheses is also observed in polar solvents. rsc.org

The following interactive table summarizes the effect of different solvents on the yield of N-alkylation reactions of carbamate analogues, based on findings from various studies.

| Solvent | Substrate | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile | tert-butyl benzoyl(phenyl)carbamate | p-tolylboronic acid, K2CO3, [Pd(IPr)(cin)Cl] | 95 | nsf.gov |

| Toluene | Aniline and n-butyl bromide | CO2, Modified Graphene Oxide Based Zinc Composite | High | researchgate.net |

| Benzene | Cyclohexane and phenyl isocyanate | copper(I) iodide-phenanthroline complex, (tBuO)2 | 30 | researchgate.net |

| N,N-Dimethylformamide (DMF) | Various amines and alkyl halides | CO2, Cs2CO3, TBAI | Moderate to High | researchgate.net |

Temperature is a critical parameter that can significantly influence the rate and selectivity of carbamate synthesis. For the synthesis of methyl N-phenyl carbamate from aniline and methyl carbamate, an increase in temperature from 373 K to 433 K resulted in an increased conversion of aniline and selectivity for the desired product. lookchem.com However, a further increase in temperature led to a decrease in both conversion and selectivity, with the formation of by-products. lookchem.com Similarly, in the synthesis of ethyl and butyl carbamates from urea (B33335) and the corresponding alcohols, increasing the temperature from 150 °C to 170 °C dramatically improved the yields from 70-78% to 96-97%. researchgate.net Temperatures above 170 °C, however, promoted the formation of by-products. researchgate.net

The thermal decomposition of carbamates is also a consideration, as higher temperatures can lead to the breakdown of the desired product. Studies on the thermal decomposition of 1-aryl-1-methylethyl N-arylcarbamates have shown that these compounds decompose at temperatures in the range of 400–450 K. organic-chemistry.org

The interactive table below illustrates the impact of temperature on the yield of analogous carbamate syntheses.

| Temperature (°C) | Substrate | Catalyst/Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 150 | Urea and Ethanol | TiO2/SiO2 | 70 | researchgate.net |

| 170 | Urea and Ethanol | TiO2/SiO2 | 97 | researchgate.net |

| 180 | Urea and Ethanol | TiO2/SiO2 | Decreased yield with by-product formation | researchgate.net |

| 160 | Dimethyl carbonate and N,N'-diphenylurea | Pb(OCH3)2 | >99 (selectivity) | researchgate.net |

The choice of catalyst and methylating agent is paramount for the efficient N-methylation of tert-butyl N-phenylcarbamate. A variety of catalytic systems have been developed for the N-alkylation of amines and amides, many of which are applicable to carbamates.

For the N-methylation of amines, which is a related transformation, heterogeneous nickel nanoparticle catalysts have demonstrated high efficiency, with yields ranging from 75.3% to 97.3% at temperatures between 160–180 °C using methanol as the methylating agent. rsc.org In the synthesis of methyl N-phenyl carbamate, lead methylate has been shown to be a highly active catalyst. researchgate.net Other catalytic systems for the synthesis of related carbamates include KF/Al2O3 and ZrO2/SiO2. researchgate.net

A study on the N-methylation of amines and N-formylation of amides and carbamates utilized a catalyst composed of commercially available Zn(OAc)2 and 1,10-phenanthroline (B135089) (phen) with CO2 as the C1 source in the presence of hydrosilanes. nsf.govresearchgate.net This system was effective for the N-methylation of N-methylaniline, producing N,N-dimethylaniline in high yield. nsf.govresearchgate.net

The selection of the methylating agent is also crucial. While methyl iodide is a common and reactive methylating agent, its use can lead to the formation of quaternary ammonium (B1175870) salts as by-products. Alternative "green" methylating agents such as dimethyl carbonate and methanol are often preferred. eurekaselect.com

The following interactive table provides an overview of different catalysts and reagents used in the N-alkylation of carbamate analogues and their reported yields.

| Catalyst/Reagent System | Substrate | Methylating Agent | Yield (%) | Reference |

|---|---|---|---|---|

| [Pd(IPr)(cin)Cl] | tert-butyl benzoyl(phenyl)carbamate | - | 94 | nsf.gov |

| Ni/ZnAlOx-600 | Various amines | Methanol | 75.3-97.3 | rsc.org |

| Pb(OCH3)2 | N,N'-diphenylurea | Dimethyl carbonate | 99.3 (selectivity) | researchgate.net |

| Zn(OAc)2/phen | N-methylaniline | CO2 and Ph2SiH2 | 92 | nsf.govresearchgate.net |

Purification and Isolation Techniques for Synthetic Products

Following the completion of the synthetic reaction, the isolation and purification of this compound are essential to obtain a product of high purity. Common techniques employed for the purification of carbamates and related organic compounds include extraction, chromatography, and recrystallization.

A typical workup procedure may involve quenching the reaction mixture, followed by extraction with an organic solvent. For instance, in the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, the crude product was diluted with water and extracted with diethyl ether. The organic layer was then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. researchgate.netnih.gov

Flash column chromatography is a widely used method for the purification of carbamates. In the synthesis of tert-butyl N-[4-(bromomethyl)phenyl]carbamate analogues, the crude product was purified by flash column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent. rsc.org Similarly, the purification of tert-butyl (2-methylbenzoyl)(phenyl)carbamate was achieved with a 1:4 mixture of ethyl acetate and hexanes. nsf.gov

Recrystallization is another effective method for purifying solid carbamate products. For example, N-Boc-N-phenylbenzamide was purified by recrystallization from ethyl acetate/hexanes. nsf.gov For liquid products, distillation under reduced pressure can be employed, as was the case for 2-tert-butyl-1,1,3,3-tetramethylguanidine, a reagent used in carbamate synthesis. orgsyn.org

The choice of purification technique depends on the physical properties of the product (solid or liquid), its stability, and the nature of the impurities present.

Chemical Reactivity and Transformation Pathways of Tert Butyl N Methyl N Phenylcarbamate

Deprotection Strategies for the tert-Butyl Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, often mild, acidic conditions.

The most common method for the deprotection of the Boc group involves treatment with a strong acid. The generally accepted mechanism proceeds through the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation is subsequently neutralized, typically by forming isobutylene (B52900) gas and a proton, or it can be trapped by a nucleophile. The resulting carbamic acid is unstable and readily decarboxylates to afford the free secondary amine, N-methylaniline.

Common acidic reagents employed for this transformation include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), and hydrochloric acid (HCl) in various organic solvents such as dioxane, methanol (B129727), or ethyl acetate (B1210297). The choice of acid and solvent can be critical in substrates with other acid-sensitive functional groups.

The general mechanism can be summarized as follows:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

Formation of tert-butyl cation: The protonated carbamate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide to yield the deprotected secondary amine.

A potential side reaction in acid-mediated deprotection is the alkylation of nucleophilic sites within the molecule or in the reaction mixture by the liberated tert-butyl cation. To mitigate this, scavenger reagents like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation.

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic acid (TFA) | 25-50% in CH₂Cl₂ | Highly effective, but harsh. |

| Hydrochloric acid (HCl) | 4M in 1,4-dioxane (B91453) or ethyl acetate | Common and effective. |

| Phosphoric acid (H₃PO₄) | Aqueous solution | Milder alternative, can offer selectivity. |

| Formic acid | Neat or in a solvent | Can be used for substrates sensitive to stronger acids. |

While acid-mediated cleavage is prevalent, several alternative methods for Boc deprotection have been developed to accommodate sensitive substrates or to achieve orthogonality in protecting group strategies.

Thermal Deprotection: The Boc group can be removed by heating, often in a high-boiling solvent. This method is catalyst-free but typically requires elevated temperatures, which may not be suitable for all molecules.

Lewis Acid-Mediated Deprotection: A variety of Lewis acids can catalyze the cleavage of the Boc group. Reagents such as trimethylsilyl (B98337) iodide (TMSI), zinc bromide (ZnBr₂), and ceric ammonium (B1175870) nitrate (B79036) (CAN) have been employed. The mechanism generally involves coordination of the Lewis acid to the carbonyl oxygen, facilitating the departure of the tert-butyl group.

Reductive Cleavage: While the Boc group is generally stable to catalytic hydrogenation, certain reductive conditions can lead to its removal, although this is less common.

Basic Cleavage: Although generally stable to bases, under forcing conditions such as refluxing in the presence of a strong base, the Boc group can be cleaved. However, this is not a standard or mild method.

Table 2: Alternative Boc Deprotection Methods

| Method | Reagent/Condition | Substrate Suitability |

| Thermal | High temperature (e.g., >150 °C) | Thermally stable molecules. |

| Lewis Acid | TMSI, ZnBr₂, CAN | Can offer different selectivity compared to protic acids. |

| Silyl (B83357) Triflate | Trimethylsilyl triflate (TMSOTf) | Mild conditions, often used with a base. |

In the synthesis of complex molecules, it is often necessary to deprotect one amine in the presence of others with different protecting groups, or in the presence of other acid-labile functionalities. The selective removal of the Boc group from tert-butyl N-methyl-N-phenylcarbamate in such a context relies on the careful choice of deprotection conditions.

For instance, the Boc group can often be removed selectively in the presence of a benzyloxycarbonyl (Cbz) group, which is typically cleaved by hydrogenolysis. By using acidic conditions that are not harsh enough to affect other groups, such as dilute HCl or phosphoric acid, selective Boc deprotection can be achieved.

The relative lability of the Boc group compared to other protecting groups is a key consideration. For example, silyl ethers (e.g., TBDMS) may be cleaved under strongly acidic conditions used for Boc removal. Therefore, milder reagents or alternative deprotection strategies are often sought to ensure the desired selectivity. The use of specific Lewis acids can sometimes provide a different selectivity profile compared to protic acids, allowing for the removal of a Boc group while leaving other acid-sensitive groups intact.

Reactions Involving the N-Methyl-N-phenyl Moiety

The N-methyl-N-phenylamino group, once the Boc group is in place, influences the reactivity of the phenyl ring and the carbamate carbonyl center.

The N-methyl-N-phenylcarbamate group acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. The nitrogen atom's lone pair of electrons can be delocalized into the phenyl ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and susceptible to attack by electrophiles at these positions.

Common electrophilic aromatic substitution reactions that could be performed on the phenyl ring of this compound include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The conditions would need to be carefully controlled to avoid deprotection of the Boc group.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group. These reactions are often catalyzed by Lewis acids, which could potentially compete for coordination with the carbamate carbonyl and also promote Boc deprotection. Milder conditions or alternative catalysts might be necessary.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product(s) |

| Bromination | Br⁺ | para-bromo derivative |

| Nitration | NO₂⁺ | para-nitro derivative |

| Acylation | RCO⁺ | para-acyl derivative |

The carbonyl carbon of the carbamate group in this compound is electrophilic and can be subject to nucleophilic attack. However, it is generally less reactive than the carbonyl carbon of an acid chloride or an anhydride (B1165640).

Nucleophilic Acyl Substitution: Strong nucleophiles can potentially attack the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate could, in principle, displace either the tert-butoxide or the N-methyl-N-phenylamide anion. Given that alkoxides are generally better leaving groups than amides, cleavage of the tert-butyl-oxygen bond is more likely, which is essentially a deprotection reaction. Attack by a nucleophile leading to the displacement of the N-methyl-N-phenylamino group would be a less favorable process.

Reduction: The carbamate carbonyl group is relatively resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carbamate. This reduction can lead to the formation of N,N-dimethylaniline, effectively removing the entire tert-butoxycarbonyl group and methylating the nitrogen.

Hydrolysis: Under strongly basic or acidic conditions with prolonged heating, hydrolysis of the carbamate can occur, leading to deprotection.

Nucleophilic Reactivity of the Nitrogen Atom upon Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group from this compound yields N-methylaniline. The reactivity of this resulting secondary amine is characterized by the nucleophilicity of the nitrogen atom. In comparison to its primary amine analogue, aniline (B41778), N-methylaniline exhibits significantly lower reactivity in nucleophilic aromatic substitution (SNAr) reactions. capes.gov.brrsc.org

This reduced reactivity is primarily attributed to steric hindrance. The presence of the methyl group on the nitrogen atom sterically impedes its approach to the electrophilic carbon center of the aromatic ring. rsc.org This hindrance affects both the initial formation of the zwitterionic Meisenheimer intermediate and the subsequent proton transfer steps that are often rate-limiting in these reactions. rsc.orgresearchgate.net

Kinetic studies comparing the reactions of aniline and N-methylaniline with various electrophilic aromatic substrates, such as 4-nitrophenyl-2,4,6-trinitrophenyl ether, quantify this difference. In solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO), the parameter representing the base-catalyzed pathway (K₁kₐₙ) was found to be lower by a factor of approximately 10⁵ for N-methylaniline compared to aniline. rsc.orgresearchgate.net Despite the similar electronic properties of the two amines, this substantial difference in reaction rates underscores the dominant role of steric effects in modulating the nucleophilic reactivity of N-methylaniline. rsc.org

| Nucleophile | Substrate | Solvent | Relative Reactivity Factor | Primary Reason for Difference |

|---|---|---|---|---|

| Aniline | 4-nitrophenyl-2,4,6-trinitrophenyl ether | Acetonitrile | ~100,000x | Steric hindrance from the N-methyl group in N-methylaniline impedes formation of the reaction intermediate and hinders proton transfer. rsc.org |

| N-methylaniline | 4-nitrophenyl-2,4,6-trinitrophenyl ether | Acetonitrile | 1x | |

| Aniline | 4-nitrophenyl-2,4,6-trinitrophenyl ether | DMSO | ~100,000x | Increased steric hindrance significantly lowers the rate of both the uncatalyzed and base-catalyzed reaction pathways for N-methylaniline. rsc.orgresearchgate.net |

| N-methylaniline | 4-nitrophenyl-2,4,6-trinitrophenyl ether | DMSO | 1x |

Oxidative and Reductive Transformations

This compound can undergo oxidative and reductive transformations targeting different parts of the molecule, although specific studies on this compound are limited. Inferences can be drawn from related N-aryl-N-methylcarbamates and tert-butyl carbamates.

Oxidative Transformations: Metabolic studies on structurally similar aryl N-methylcarbamates indicate that oxidative pathways are significant. epa.gov A primary site of oxidation is the N-methyl group, which can be hydroxylated to form an N-(hydroxymethyl) intermediate. epa.gov This species can be unstable and may lead to N-demethylation. Another potential site for oxidation is the aromatic ring, leading to the formation of various hydroxylated phenolic derivatives. The tert-butyl group itself can also be a target for oxidation, typically at one of the methyl groups, to form a hydroxymethyl derivative.

Reductive Transformations: The carbamate group can be susceptible to reductive cleavage, although it is generally a stable functional group. The acyl-N bond of related tert-butyl acylcarbamates has been shown to undergo cleavage by mild reducing agents. scispace.comrsc.org Reagents such as sodium borohydride (B1222165) or activated aluminum can selectively deacylate these compounds. scispace.comrsc.org Applying this to this compound, a similar reductive process would cleave the carbonyl-nitrogen bond, potentially yielding N-methylaniline and products derived from the tert-butoxycarbonyl group.

| Transformation Type | Potential Reaction | Reagents/Conditions | Expected Major Products |

|---|---|---|---|

| Oxidation | N-Methyl Hydroxylation | Metabolic enzymes (e.g., Cytochrome P450) | Tert-butyl N-(hydroxymethyl)-N-phenylcarbamate |

| Oxidation | Aromatic Hydroxylation | Metabolic enzymes | Tert-butyl N-methyl-N-(hydroxyphenyl)carbamate |

| Reduction | Acyl-Nitrogen Bond Cleavage | Mild reducing agents (e.g., Sodium Borohydride) rsc.org | N-methylaniline, Tert-butanol (B103910), CO₂ |

Stability and Degradation Pathways

The stability of this compound is largely defined by the tert-butoxycarbonyl (Boc) group and the N,N-disubstituted nature of the carbamate linkage.

Stability: The Boc group is known for its stability under basic and nucleophilic conditions. sci-hub.se As an N,N-disubstituted carbamate, this compound exhibits even greater stability compared to carbamates derived from primary amines. nih.gov It lacks the acidic N-H proton, which is required for the common E1cB (Elimination Unimolecular conjugate Base) degradation pathway observed for N-phenylcarbamates under basic conditions. nih.govrsc.org This mechanism involves deprotonation of the nitrogen followed by elimination of the phenoxide to form an isocyanate intermediate. rsc.orgacs.org The absence of this proton renders the molecule stable even under harsh basic conditions. nih.gov

Conversely, the compound is labile under acidic conditions. The acid-catalyzed cleavage of the Boc group is a standard deprotection strategy. derpharmachemica.comorganic-chemistry.org This process involves protonation of the carbonyl oxygen or the nitrogen atom, followed by the elimination of isobutylene and carbon dioxide to release the free amine, N-methylaniline.

Degradation Pathways: The primary degradation pathway is acid-catalyzed hydrolysis, as described above. While stable to base-catalyzed hydrolysis via the E1cB mechanism, degradation under very harsh basic conditions could potentially proceed through a slower Bₐc2 (Base-catalyzed Acyl substitution) mechanism, involving direct nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. nih.govacs.org Enzymatic hydrolysis of the carbamate ester linkage is another possible degradation route, as seen in the metabolism of other carbamate compounds. epa.gov

| Condition | Stability | Primary Degradation Pathway | Notes |

|---|---|---|---|

| Strongly Acidic (e.g., TFA, HCl) | Labile | Acid-catalyzed cleavage of the Boc group | Standard deprotection condition, releases N-methylaniline, isobutylene, and CO₂. derpharmachemica.com |

| Strongly Basic (e.g., NaOH, NaOtBu) | Stable | Slow Bₐc2 hydrolysis (potential) | Lacks the N-H proton required for the rapid E1cB elimination pathway common to N-H carbamates. sci-hub.senih.gov |

| Neutral Aqueous | Generally Stable | Slow hydrolysis | Hydrolysis rate is typically very low at neutral pH. |

| Enzymatic (e.g., Esterases) | Potentially Labile | Enzymatic hydrolysis | Many carbamates are substrates for hydrolytic enzymes. epa.gov |

Spectroscopic and Advanced Structural Characterization of Tert Butyl N Methyl N Phenylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of tert-butyl N-methyl-N-phenylcarbamate, allowing for the unambiguous assignment of its proton and carbon signals and establishing the connectivity between atoms.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the tert-butyl, N-methyl, and phenyl protons. The tert-butyl group gives rise to a sharp singlet in the upfield region of the spectrum, typically around δ 1.4-1.5 ppm. This signal integrates to nine protons and its singlet nature is due to the absence of adjacent protons. The N-methyl group also appears as a singlet, found further downfield, generally in the range of δ 3.2-3.4 ppm, integrating to three protons.

The aromatic protons of the phenyl group produce a more complex set of signals in the downfield region, typically between δ 7.2 and 7.5 ppm. The exact chemical shifts and multiplicities of these protons are influenced by the electronic effects of the N-methylcarbamate substituent and the solvent used for analysis. The protons ortho to the carbamate (B1207046) group are expected to be the most deshielded, appearing at the lower end of the aromatic region, while the para and meta protons will have slightly different chemical shifts, leading to a complex multiplet.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (-C(CH₃)₃) | 1.45 | s | 9H |

| N-Methyl (-NCH₃) | 3.30 | s | 3H |

| Aromatic (C₆H₅-) | 7.20-7.50 | m | 5H |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The carbonyl carbon of the carbamate group is a key diagnostic signal, appearing significantly downfield in the range of δ 154-156 ppm due to its deshielded environment. The quaternary carbon of the tert-butyl group is typically observed around δ 80-82 ppm, while the methyl carbons of the tert-butyl group resonate in the upfield region, around δ 28-29 ppm. The N-methyl carbon gives a signal in the range of δ 35-37 ppm.

The aromatic carbons of the phenyl ring exhibit a series of signals in the δ 120-145 ppm region. The carbon atom directly attached to the nitrogen (ipso-carbon) is expected to appear around δ 142-144 ppm. The chemical shifts of the ortho, meta, and para carbons will be distinct due to the electronic influence of the substituent.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbamate Carbonyl (C=O) | 155.0 |

| ipso-Aromatic Carbon (C-N) | 143.0 |

| ortho, meta, para-Aromatic Carbons | 120-130 |

| tert-Butyl Quaternary Carbon (-C(CH₃)₃) | 81.0 |

| N-Methyl Carbon (-NCH₃) | 36.0 |

| tert-Butyl Methyl Carbons (-C(CH₃)₃) | 28.5 |

To definitively assign the proton and carbon signals and to confirm the molecular structure, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. While the tert-butyl and N-methyl groups are singlets and would not show cross-peaks, the aromatic protons would exhibit correlations that help to delineate the spin system of the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the N-methyl protons to the N-methyl carbon, the tert-butyl protons to the tert-butyl methyl carbons, and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include:

Correlations from the N-methyl protons to the carbamate carbonyl carbon and the ipso-aromatic carbon.

Correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and the carbamate carbonyl carbon.

Correlations from the aromatic protons to adjacent and more distant aromatic carbons, further confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are powerful for identifying the functional groups present in this compound.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate group. This band is typically observed in the region of 1690-1710 cm⁻¹. The exact position of this band is sensitive to the electronic environment; the presence of the nitrogen and oxygen atoms flanking the carbonyl group influences its frequency. In the Raman spectrum, the carbonyl stretch also gives a characteristic, though generally weaker, band in the same region.

The IR and Raman spectra also provide information about the C-H bonds in the molecule. The aromatic C-H stretching vibrations of the phenyl group are expected to appear as a series of weaker bands above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. The aliphatic C-H stretching vibrations of the tert-butyl and N-methyl groups will give rise to strong absorptions just below 3000 cm⁻¹, in the region of 2850-2980 cm⁻¹.

In addition to the stretching modes, characteristic C-H bending vibrations can also be observed. For the aromatic ring, out-of-plane C-H bending bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern. The aliphatic C-H bending vibrations of the methyl and tert-butyl groups will appear in the 1350-1470 cm⁻¹ range.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3030-3100 | Weak to Medium | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Strong | Strong |

| Carbonyl (C=O) Stretch | 1690-1710 | Strong | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium | Strong |

| Aliphatic C-H Bend | 1350-1470 | Medium | Medium |

| C-N Stretch | 1200-1350 | Medium | Weak |

| C-O Stretch | 1000-1200 | Strong | Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragmentation products. For this compound (C₁₂H₁₇NO₂), the theoretical molecular weight is approximately 207.27 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) corresponding to this weight.

The fragmentation of tert-butylcarbamates (Boc-protected amines) under mass spectrometry conditions, particularly with techniques like electrospray ionization (ESI), is well-characterized. nih.govdoaj.org The primary and most diagnostic fragmentation pathway involves the facile cleavage of the tert-butyl group. nih.gov This process typically occurs through a rearrangement mechanism, leading to the neutral loss of 2-methylpropene (isobutylene, C₄H₈) and carbon dioxide (CO₂). nih.govdoaj.org

The fragmentation cascade can be summarized as follows:

The molecule is ionized to form the molecular ion [M]⁺• or a protonated molecule [M+H]⁺.

A key fragmentation step is the loss of the tert-butyl group, often as a neutral molecule of isobutylene (B52900) (C₄H₈), which has a mass of 56 Da. This results in an intermediate fragment ion.

This is often followed by the subsequent loss of a neutral carbon dioxide molecule (CO₂), with a mass of 44 Da. nih.gov

The combined loss of isobutylene and carbon dioxide results in a total neutral loss of 100 Da from the parent ion. nih.gov

This characteristic fragmentation pattern provides strong evidence for the presence of the N-Boc protecting group. The major fragment ions expected in the mass spectrum of this compound are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Ion/Fragment | Proposed Structure | Calculated m/z | Notes |

| Molecular Ion [M]⁺• | C₁₂H₁₇NO₂⁺• | 207.1 | The intact ionized molecule. |

| [M - C₄H₈]⁺• | C₈H₉NO₂⁺• | 151.1 | Resulting from the neutral loss of isobutylene (56 Da). |

| [M - C₅H₈O₂]⁺• or [M - 100]⁺• | C₇H₉N⁺• | 107.1 | Resulting from the combined neutral loss of isobutylene and carbon dioxide (100 Da). This corresponds to the N-methylanilinium radical cation. |

| [C₄H₉]⁺ | (CH₃)₃C⁺ | 57.1 | The tert-butyl cation, a common fragment in compounds with this group. doaj.org |

X-ray Crystallography for Solid-State Molecular Structure and Conformation (if available)

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD), was conducted. As of this writing, no crystal structure data for this compound has been deposited or published in these major repositories.

Consequently, detailed experimental data on its solid-state molecular structure, such as the crystal system, space group, unit cell dimensions, and specific intramolecular distances and angles, are not available. The conformation of the carbamate linkage relative to the phenyl ring and the geometry at the nitrogen atom in the solid state remain undetermined by this method.

Computational Chemistry and Mechanistic Elucidation of Tert Butyl N Methyl N Phenylcarbamate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Tert-butyl N-methyl-N-phenylcarbamate, DFT calculations are instrumental in understanding the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

Typically, geometry optimization is the first step, performed using a functional like B3LYP in combination with a basis set such as 6-31G(d,p) or 6-311+G**. mdpi.comresearchgate.netreddit.com This process yields the lowest energy structure of the molecule. Following optimization, a frequency calculation is often performed to confirm that the structure is a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. huntresearchgroup.org.uk

From these calculations, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. In N-aryl carbamates, the HOMO is often localized on the aromatic phenyl ring, while the LUMO is typically centered on the carbamate (B1207046) moiety's carbonyl group. mdpi.com

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, localized on the phenyl ring. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability, localized on the C=O group. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the molecule's electronic stability and resistance to excitation. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values presented are hypothetical and representative for a molecule of this class, based on DFT calculations at the B3LYP/6-311+G* level of theory.*

Conformational Analysis and Energy Minima Determination

The flexibility of this compound arises from the rotation around several single bonds, such as the N-phenyl bond and the N-carbonyl bond. This rotation gives rise to various conformers, each with a distinct energy. Conformational analysis aims to identify these stable arrangements (energy minima) and the energy barriers between them.

The process often begins with a systematic scan of the potential energy surface (PES) by rotating key dihedral angles. nih.govresearchgate.net This initial exploration can be done using less computationally expensive methods like molecular mechanics with a suitable force field. The low-energy conformers identified are then subjected to full geometry optimization using a more accurate method, such as DFT (e.g., B3LYP/6-31G(d,p)), to locate the precise energy minima. nih.gov

For this carbamate, a key conformational feature is the orientation of the phenyl group relative to the plane of the carbamate group and the rotation around the N-C(O) bond, which exhibits partial double-bond character. This can lead to distinct cis and trans conformers (referring to the relative positions of the tert-butyl and phenyl groups across the N-C(O) bond), with the trans conformer often being more stable due to reduced steric hindrance. The bulky tert-butyl group significantly influences the conformational landscape, potentially restricting the rotational freedom compared to less substituted carbamates.

| Conformer | Dihedral Angle (Cphenyl-N-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Global Minimum (trans-like) | ~175° | 0.00 | 85.2 |

| Local Minimum 1 (gauche) | ~70° | 1.25 | 12.1 |

| Local Minimum 2 (cis-like) | ~5° | 2.50 | 2.7 |

Note: Data is illustrative and based on typical energy differences found in N,N-disubstituted carbamates. Relative energies are calculated at the MP2/6-311++G(d,p) level. nih.gov

Transition State Calculations for Reaction Mechanism Elucidation

Understanding how this compound participates in chemical reactions, such as hydrolysis, requires the identification of transition states (TS). A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point, or saddle point, on the path from reactants to products.

Computational methods can locate these TS structures and calculate their energies, providing the activation energy (energy barrier) for the reaction. researchgate.net This is crucial for determining reaction rates and elucidating mechanisms. nih.govresearchgate.net For the hydrolysis of an aryl carbamate, two common mechanisms are considered: a direct nucleophilic addition-elimination (BAc2) at the carbonyl carbon and an elimination-addition pathway (E1cB) involving the formation of an isocyanate intermediate. researchgate.netrsc.org

Calculations, often using DFT, involve optimizing the geometry to find a first-order saddle point, which is characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant, through the transition state, to the product. Quantum Mechanics/Molecular Mechanics (QM/MM) methods can also be employed, particularly for enzyme-catalyzed reactions, where the reacting species are treated with quantum mechanics and the surrounding protein and solvent with molecular mechanics. nih.govbris.ac.uk

| Reaction Step | Activation Energy (ΔE‡, kcal/mol) | Key Imaginary Frequency (cm-1) | Description |

| BAc2: Tetrahedral Intermediate Formation | 22.5 | -350i | Nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. |

| E1cB: Isocyanate Formation | 25.0 | -280i | Deprotonation followed by expulsion of the phenoxide leaving group. |

Note: Values are hypothetical, representing a plausible scenario for the alkaline hydrolysis of an N,N-disubstituted aryl carbamate in an aqueous continuum solvent model. researchgate.netrsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide detailed information about static molecular structures and energies, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water) to study its behavior in a condensed phase. The interactions between atoms are described by a force field, a set of parameters and equations that approximate the potential energy of the system.

These simulations can reveal how the molecule rotates and flexes, how it interacts with solvent molecules through hydrogen bonding or van der Waals forces, and can be used to sample its conformational space. nih.gov By analyzing the simulation trajectory, properties such as the radial distribution function (RDF) between specific atoms of the carbamate and solvent molecules can be calculated, providing a detailed picture of the solvation shell. MD is also essential for calculating free energy differences between states, offering a more complete thermodynamic picture than static calculations alone. uiuc.edu

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | OPLS-AA / CHARMM | Defines the potential energy function for interatomic interactions. |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| Ensemble | NVT (Canonical) | Maintains constant Number of particles, Volume, and Temperature. |

| Simulation Time | 100 ns | Duration of the simulation to sample molecular motions. |

| Time Step | 2 fs | Integration time step for solving equations of motion. |

| Observable Output | ||

| RMSD (Root-Mean-Square Deviation) | 1-2 Å | Measures the average deviation of the molecule's structure from a reference, indicating stability. |

| RDF (Radial Distribution Function) | Peak at ~2.8 Å for C=O···H-Owater | Describes the probability of finding a solvent atom at a certain distance from a solute atom. |

Quantum Chemical Studies on Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using a set of descriptors derived from its electronic structure. researchgate.netnih.govmdpi.com These descriptors offer a theoretical basis for predicting how a molecule will interact with other chemical species, such as electrophiles and nucleophiles. They are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) or from the change in energy with respect to the number of electrons.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system, calculated as (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution, calculated as (ELUMO - EHOMO) / 2. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons, calculated as μ² / (2η).

For this compound, these descriptors can predict its susceptibility to nucleophilic or electrophilic attack. The carbonyl carbon, being electron-deficient, is expected to be a primary site for nucleophilic attack, a prediction that can be further quantified by calculating local reactivity descriptors like Fukui functions. mdpi.com

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.5 | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.8 | Energy released upon gaining an electron. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.65 | Tendency of electrons to escape; indicates overall electronic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 | Resistance to charge transfer; a relatively "soft" molecule. |

| Electrophilicity Index (ω) | μ² / (2η) | 2.34 | A moderate electrophile, capable of accepting electronic charge. |

Note: Values are derived from the hypothetical HOMO/LUMO energies in Table 5.1 and serve as an illustration of conceptual DFT analysis. mdpi.comnih.gov

Applications in Advanced Organic Synthesis and Material Sciences

Tert-butyl N-methyl-N-phenylcarbamate as a Protecting Group for N-methylanilines in Complex Syntheses

In the intricate field of organic synthesis, the selective modification of a single functional group within a multifunctional molecule is a paramount challenge. This necessitates the use of "protecting groups," which temporarily mask a reactive site to prevent it from undergoing unwanted reactions. This compound is the protected form of N-methylaniline, where the tert-butoxycarbonyl (Boc) group serves as the protective shield for the secondary amine.

The Boc group is one of the most widely employed amine protecting groups due to its advantageous chemical stability and ease of removal under specific conditions. researchgate.net It is robust and unreactive towards a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents. This stability allows for extensive chemical transformations to be performed on other parts of the molecule without affecting the protected N-methylaniline moiety.

The protection of N-methylaniline is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The removal of the Boc group (deprotection) is efficiently accomplished under acidic conditions, which cleave the tert-butyl ester linkage to release the free amine, carbon dioxide, and tert-butanol (B103910) or its derivatives. researchgate.net This orthogonal stability—stable to base but labile to acid—is a cornerstone of modern protecting group strategy, enabling chemists to selectively unmask the amine at the desired stage of a synthesis.

| Process | Typical Reagents | Solvent | General Conditions | Outcome |

|---|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., DMAP, Et₃N) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF) | Room Temperature | Formation of this compound |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Dioxane, Methanol (B129727) | 0 °C to Room Temperature | Regeneration of N-methylaniline |

| Deprotection (Alternative) | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | Tetrahydrofuran (THF) | Refluxing THF | Regeneration of N-methylaniline organic-chemistry.orglookchem.com |

| Deprotection (Thermal) | 2,2,2-trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | TFE or HFIP | Solvent Reflux, Microwave-assisted | Regeneration of N-methylaniline researchgate.net |

Role as a Synthetic Intermediate for N-methyl-N-phenylamine Derivatives

Beyond its function as a stable, protected form of N-methylaniline, this compound serves as a crucial synthetic intermediate. Its primary role in this context is as a precursor that, upon deprotection, generates the N-methylaniline nucleophile in situ or in a separate step. The liberated secondary amine is a versatile building block for a vast array of more complex derivatives.

Once the Boc group is removed, the N-methylaniline can participate in a variety of bond-forming reactions:

N-Alkylation and N-Arylation: The amine can react with alkyl halides or aryl halides (often via transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination) to generate tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides yields N-methyl-N-phenylamides.

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides.

Addition to Carbonyls: It can undergo condensation reactions with aldehydes and ketones to form enamines or participate in reductive amination to yield tertiary amines.

Precursor for the Synthesis of Diverse N-substituted Carbamic Acid Derivatives

This compound can also serve as a parent structure for generating a variety of other carbamate (B1207046) derivatives. Instead of removing the Boc group, the molecule can be modified at other positions, primarily on the phenyl ring. The N-Boc group acts as a powerful ortho-directing group in electrophilic aromatic substitution reactions, particularly in directed ortho-lithiation. acs.org

By treating this compound with a strong base like tert-butyllithium, a proton can be selectively abstracted from the ortho position (the carbon atom adjacent to the nitrogen-bearing carbon). The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles. This allows for the precise installation of various substituents at the ortho position of the phenyl ring.

| Electrophile | Reagent Example | Resulting Functional Group at Ortho Position | Product Class |

|---|---|---|---|

| Halogen Source | Hexachloroethane (C₂Cl₆) | -Cl (Chloro) | Ortho-chloro-N-Boc-N-methylaniline |

| Carbonyl Compound | Benzaldehyde (PhCHO) | -CH(OH)Ph (Hydroxybenzyl) | Ortho-hydroxybenzyl-N-Boc-N-methylaniline |

| Alkyl Halide | Methyl iodide (CH₃I) | -CH₃ (Methyl) | Ortho-methyl-N-Boc-N-methylaniline |

| Silylating Agent | Trimethylsilyl (B98337) chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) | Ortho-silyl-N-Boc-N-methylaniline |

This methodology transforms the simple starting carbamate into a diverse library of functionalized carbamic acid derivatives, which can then be used in further synthetic endeavors, either with the Boc group still attached or after its removal.

Utility in the Construction of Advanced Organic Scaffolds and Polymer Precursors

The structural features of this compound make it a potential precursor for the construction of advanced organic scaffolds and polymers. By introducing a polymerizable functional group onto the phenyl ring, the entire molecule can be converted into a monomer.

For instance, following the strategies outlined in the previous section, one could introduce a vinyl group, an ethynyl (B1212043) group, or a styrenic moiety onto the aromatic ring. achemblock.com The resulting functionalized carbamate monomer could then undergo polymerization through various mechanisms, such as:

Addition Polymerization: If a vinyl or styryl group is present.

Metathesis Polymerization: For monomers bearing specific olefinic groups.

Coupling Polymerization: For monomers functionalized with groups suitable for reactions like Sonogashira or Suzuki coupling (e.g., an ethynyl or boronic ester group).

Polymerization of such a monomer would lead to a polymer with this compound units as pendant side chains. These scaffolds are considered "advanced" because the properties of the final polymer can be finely tuned by the structure of the repeating unit. After polymerization, the Boc groups on the side chains could be removed, exposing a high density of N-methylaniline groups along the polymer backbone, creating a highly functional polymer with potential applications in catalysis or as a ligand for metal sequestration.

Development of Functionalized Materials

The incorporation of this compound units into a polymer backbone, as described above, is a direct route to the development of novel functionalized materials. The chemical nature of the pendant carbamate group can impart specific physical and chemical properties to the resulting polymer, distinct from common polymers like polystyrene or polymethyl methacrylate.

Influence on Material Properties:

Glass Transition Temperature (Tg): The bulky and rigid N-phenylcarbamate side groups would restrict the rotational freedom of the polymer chains. This would lead to a significant increase in the glass transition temperature, resulting in a material that is more rigid and thermally stable than polymers with smaller, more flexible side chains. libretexts.orgnih.gov

Solubility: The aromatic and carbamate moieties would alter the polymer's solubility profile, likely making it soluble in a different range of organic solvents compared to its parent polymer backbone.

Mechanical Properties: Increased intermolecular forces (e.g., dipole-dipole interactions from the carbamate group) and the bulky nature of the side chains can enhance the material's tensile strength and stiffness. researchgate.net

Surface Properties: The chemical composition of the side chains would dictate the surface energy and wettability of the material.

Refractive Index: The presence of aromatic rings typically increases the refractive index of a polymer, a property relevant for optical materials.

By designing and synthesizing polymers with these specific pendant groups, it is possible to create materials with tailored properties for non-biological applications in fields such as advanced coatings, membranes, or specialty plastics. The ability to subsequently deprotect the amine functionality post-polymerization adds another layer of utility, allowing the creation of reactive polymer surfaces or materials with a high density of metal-binding sites.

Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps

Tert-butyl N-methyl-N-phenylcarbamate and related N-aryl-N-alkylcarbamates have been well-established as versatile intermediates and directing groups in organic synthesis. The current understanding is largely centered on their application in directed ortho-metalation (DoM), where the carbamate (B1207046) moiety effectively directs lithiation or other metallations to the ortho-position of the phenyl ring, enabling a wide range of subsequent functionalizations. The tert-butoxycarbonyl (Boc) group is recognized for its stability under various conditions and its straightforward removal, making it a valuable protecting group for the secondary amine.

Despite these advancements, significant research gaps remain. While the utility in DoM is clear, the full scope of its directing group capabilities in other modern synthetic reactions, such as transition-metal-catalyzed C-H activation, is less explored compared to more conventional directing groups. There is a lack of comprehensive studies on the subtle electronic and steric effects that the N-methyl and tert-butyl groups impart on the reactivity and selectivity of these transformations. Furthermore, the development of more sustainable and atom-economical methods for the synthesis of the parent carbamate itself is an area that warrants further investigation. A deeper mechanistic understanding of its decomposition pathways under various reaction conditions could also unlock new synthetic applications. nih.gov

Emerging Synthetic Strategies for N-methyl-N-phenylcarbamates

Traditional synthesis of this compound often involves the reaction of N-methylaniline with di-tert-butyl dicarbonate (B1257347) or a similar chloroformate precursor. While effective, these methods can have limitations regarding substrate scope and functional group tolerance. Emerging strategies are increasingly focused on greener and more efficient catalytic approaches.

Recent developments include palladium-catalyzed cross-coupling reactions, which have shown promise for the formation of aryl C-N bonds under mild conditions. benthamdirect.com For instance, the intermolecular amidation of aryl chlorides using palladium catalysts like Xphos Pd G2 presents an efficient route to N-phenyl carbamate derivatives, showcasing high catalytic activity and broad functional group compatibility. benthamdirect.com Additionally, non-phosgene routes are gaining significant attention due to safety and environmental concerns. researchgate.net Novel methods, such as the reaction of phenylurea with methanol (B129727), are being explored as spontaneous, catalyst-free or base-catalyzed alternatives for producing related carbamates like methyl N-phenyl carbamate. researchgate.net Another innovative approach involves the one-pot synthesis from aniline (B41778), urea (B33335), and methanol over heterogeneous catalysts, such as modified zeolites, which offer high conversion and selectivity. researchgate.net These catalytic systems are paving the way for more sustainable and industrially scalable production of this important class of compounds. rsc.org

Potential for Novel Chemical Transformations

The established reactivity of the carbamate group as a directing element in ortho-lithiation is just the beginning of its potential. Future research is likely to uncover novel chemical transformations leveraging the unique electronic properties of the N-methyl-N-phenylcarbamate moiety. The carbamate's ability to act as a traceless directing group in C-H functionalization reactions beyond simple ortho-substitution is a particularly promising avenue. This could include distal C-H activations or participation in complex catalytic cycles that involve migratory insertions or reductive eliminations.

Furthermore, the carbamate functional group itself could be the target of novel transformations. For example, reductive or oxidative cleavage methods that proceed under orthogonal conditions to standard deprotection protocols could lead to new synthetic pathways. The development of photoredox-catalyzed reactions involving N-aryl carbamates could also open up new avenues for radical-based C-C and C-X bond formations. The stability of derivatives like (N-methyl-N-phenylcarbamoyl)sulfenyl chlorides suggests potential applications in developing new reagents for protein modification or for creating unique protecting groups. nih.gov

Prospects for Advanced Characterization and Computational Studies

While standard spectroscopic methods (NMR, IR, MS) are routinely used to characterize this compound and its derivatives, there is considerable scope for advanced characterization and computational studies. nih.gov In-situ spectroscopic techniques, such as ReactIR or process NMR, could provide valuable kinetic and mechanistic data on carbamate-directed reactions, offering deeper insights into transient intermediates and transition states.

Computational studies, particularly using Density Functional Theory (DFT), will be instrumental in elucidating the precise mechanisms of C-H activation and other transformations directed by the carbamate group. citedrive.com Theoretical calculations can help rationalize observed regioselectivities, predict the reactivity of different substrates, and guide the design of new catalysts and ligands that are optimized for use with carbamate-containing substrates. Furthermore, solid-state NMR and X-ray crystallography of metal-carbamate complexes could provide crucial structural information, enhancing the understanding of the coordination chemistry that underpins its directing group ability. acs.org

Future Directions in Synthetic Applications

The future applications of this compound in synthesis are poised for significant expansion. Its role as a robust directing group will likely be exploited in the synthesis of complex molecules, including pharmaceuticals and natural products, where precise control over aromatic substitution is critical. The development of asymmetric C-H functionalization reactions directed by a chiral variant of the carbamate group is a particularly exciting frontier.

Moreover, as the demand for environmentally benign chemical processes grows, the use of N-aryl carbamates in non-isocyanate polyurethane (NIPU) synthesis is an emerging area of high potential. researchgate.net Carbamates can serve as key precursors in polycondensation reactions that avoid the use of hazardous isocyanates. researchgate.net The continued development of efficient, non-phosgene routes to carbamates will be crucial for realizing this potential. The integration of carbamate chemistry with flow synthesis technologies and biocatalysis also represents a promising direction for developing highly efficient and sustainable synthetic processes.

常见问题

Basic: What are the recommended synthetic routes for synthesizing tert-butyl carbamate derivatives, and how can their purity be validated?

Answer:

Tert-butyl carbamates are typically synthesized via carbamate coupling reactions using tert-butoxycarbonyl (Boc) protecting groups. A common method involves reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like N,N-diisopropylethylamine (DIEA) under anhydrous conditions . For purity validation:

- GC/MS analysis is effective for detecting volatile impurities (e.g., residual solvents) .

- HPLC with UV detection (λ = 254 nm) ensures >95% purity, as demonstrated for analogs like tert-butyl N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate .

- Melting point determination and ¹H/¹³C NMR are critical for structural confirmation .

Advanced: How can reaction conditions be optimized to improve yields in carbamate synthesis, particularly for sterically hindered substrates?

Answer:

Steric hindrance in tert-butyl carbamates (e.g., N-methyl-N-phenyl variants) requires tailored optimization:

- Catalyst selection : Use 4-dimethylaminopyridine (DMAP) to accelerate coupling reactions .

- Temperature control : Prolonged reflux (e.g., 60 hours in THF) enhances conversion rates for sluggish reactions .

- Solvent choice : Polar aprotic solvents like DMF or THF improve solubility of bulky intermediates .

- Workup strategies : Acid-base partitioning (e.g., 3N HCl and EtOAc) effectively isolates products from unreacted starting materials .

Basic: What spectroscopic techniques are most reliable for characterizing tert-butyl carbamates, and how are spectral artifacts minimized?

Answer:

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₈H₂₉N₃O₂ with MW 319.4 g/mol ).

- IR spectroscopy : The carbamate C=O stretch occurs at ~1680–1720 cm⁻¹ .

Artifact mitigation : Dry solvents, degas NMR samples, and use deuterated solvents to avoid water/impurity peaks .

Advanced: How do structural modifications (e.g., fluorinated aryl groups) influence the stability and reactivity of tert-butyl carbamates?

Answer:

Electron-withdrawing groups (e.g., fluorine on aryl rings) significantly alter properties:

- Stability : Fluorinated derivatives (e.g., tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxo-tetrahydropyran-3-yl]carbamate) exhibit enhanced hydrolytic stability due to reduced electron density at the carbamate carbonyl .

- Reactivity : Fluorine substituents can slow nucleophilic attack (e.g., deprotection with TFA) but improve crystallinity for X-ray analysis .

- Crystal packing : Fluorine groups participate in C–H···F interactions, stabilizing molecular assemblies .

Basic: What are the best practices for handling and storing tert-butyl carbamates to prevent degradation?

Answer:

- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent moisture absorption and oxidation .

- Handling : Use anhydrous conditions (glovebox or Schlenk line) for hygroscopic derivatives .

- Decomposition signs : Discoloration (yellowing) or precipitate formation indicates hydrolysis; validate via TLC or HPLC .

Advanced: How can computational chemistry aid in predicting the physicochemical properties of novel tert-butyl carbamate derivatives?

Answer:

- DFT calculations : Predict optimized geometries and electrostatic potentials (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

- LogP prediction : Software like ACD/Labs estimates lipophilicity, critical for drug-discovery analogs .

- Solubility modeling : COSMO-RS simulations in solvents like DMSO or water guide formulation strategies .

Basic: How should researchers address discrepancies in reported synthetic yields for tert-butyl carbamates across studies?

Answer:

- Variable analysis : Compare reaction scales, catalyst purity (e.g., DMAP vs. crude), and workup methods .

- Reproducibility checks : Replicate conditions exactly (e.g., THF reflux vs. RT stirring) .

- Byproduct identification : Use LC-MS to detect side products (e.g., N-methylurea from overprotection) .

Advanced: What strategies are effective in resolving racemization issues during asymmetric synthesis of tert-butyl carbamates?

Answer:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., tert-butyl (2R,3S)-configured carbamates) .

- Low-temperature reactions : Conduct couplings at –40°C to minimize epimerization .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

Basic: What safety protocols are essential when working with tert-butyl carbamates, especially toxic or reactive analogs?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods for volatile or dust-producing compounds (e.g., tert-butyl N-methylcarbamate) .

- Spill management : Neutralize acidic/basic residues with bicarbonate or citric acid before disposal .

Advanced: How can tert-butyl carbamates be utilized as intermediates in multicomponent reactions (MCRs) for complex molecule synthesis?

Answer:

- Ugi reaction : Incorporate Boc-protected amines into peptidomimetics via isocyanide-based MCRs .

- Click chemistry : Azide-alkyne cycloadditions with tert-butyl N-propargylcarbamates yield triazole-linked scaffolds .

- Deprotection-functionalization : TFA-mediated Boc removal generates free amines for subsequent coupling (e.g., Suzuki-Miyaura cross-coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。